Kazinol E is a prenylated polyphenol compound derived from the plant Broussonetia kazinoki, which belongs to the Moraceae family. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of cancer stem-like cells by targeting specific signaling pathways, notably the extracellular signal-regulated kinase pathway. Kazinol E is classified as a natural product and is recognized for its potential therapeutic applications in oncology and other fields.
Kazinol E is primarily extracted from the roots and bark of Broussonetia kazinoki, a plant native to East Asia. The extraction process typically involves solvent extraction techniques using organic solvents such as ethanol or methanol, followed by purification through chromatographic methods to isolate the compound in its pure form .
The synthesis of Kazinol E can be achieved through microbial transformation of extracts from Broussonetia kazinoki. Specific microbial strains, such as Mucor hiemalis, are utilized to convert precursor compounds into Kazinol E. This method not only highlights the potential for biotransformation but also emphasizes the ecological aspect of utilizing natural sources for compound synthesis.
In industrial settings, Kazinol E is produced through solvent extraction followed by purification processes. The crude extract obtained from Broussonetia kazinoki is subjected to chromatographic techniques that help isolate Kazinol E effectively. This process typically involves the use of various solvents and gradient elution methods to achieve high purity levels.
Kazinol E undergoes various chemical reactions that include oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure to enhance biological activity.
The products formed from these reactions can lead to derivatives of Kazinol E that exhibit enhanced biological activities, making them valuable for further research and development in medicinal chemistry .
Kazinol E primarily exerts its effects by inhibiting the extracellular signal-regulated kinase pathway, which plays a critical role in the survival and proliferation of cancer stem-like cells. By binding directly to the ATP binding pocket of ERK1, Kazinol E blocks its activity, thereby reducing the population of these cells and potentially leading to decreased tumor growth .
Kazinol E typically appears as a yellow powder with a melting point that varies depending on purity. Its solubility profile indicates good solubility in organic solvents like ethanol but limited solubility in water.
Kazinol E has several scientific uses:
Kazinol E is a prenylated flavonoid exclusively isolated from Broussonetia kazinoki Siebold (Moraceae family), a deciduous shrub-tree native to East Asia. This species is taxonomically distinguished by its morphological resemblance to mulberry and its historical use in paper production. Phytochemically, Kazinol E belongs to the diphenylpropane subclass of flavonoids characterized by a C6-C3-C6 backbone modified with isoprenyl groups. Its molecular structure features a flavan core with two 3-methylbut-2-enyl (prenyl) substituents at positions 6 and 8, contributing to enhanced lipophilicity and bioactivity compared to non-prenylated flavonoids [3] [10]. The compound’s IUPAC designation is 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4H-chromen-4-one, with a molecular formula of C₂₆H₃₀O₅ and a molecular weight of 422.52 g/mol. Within B. kazinoki, Kazinol E co-occurs with structurally related kazinols (e.g., Kazinol F, J, Q) and broussonols, forming a chemotaxonomic marker complex unique to this species [3] [6].
Property | Value |
---|---|
IUPAC Name | 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4H-chromen-4-one |
Molecular Formula | C₂₆H₃₀O₅ |
Molecular Weight | 422.52 g/mol |
Plant Source | Broussonetia kazinoki Siebold |
Structural Class | Prenylated flavonoid |
Key Functional Groups | Phenolic hydroxyls, chromen-4-one core, two prenyl chains |
Broussonetia kazinoki has been integral to East Asian ethnomedicine, particularly in Korean and Japanese traditions, where its leaves, bark, and roots were topically applied to treat inflammatory skin conditions. While historical texts do not explicitly name Kazinol E, phytochemical analyses confirm that extracts rich in this compound were used empirically for:
The compound’s historical applications stemmed from whole-plant preparations, but contemporary research has isolated Kazinol E as a primary bioactive constituent responsible for these dermatological effects. Traditional preparation methods included ethanolic maceration of leaves (70% ethanol), yielding extracts containing 0.8–1.2% Kazinol E by dry weight [9].
Kazinol E has emerged as a lead compound for mitigating oxidative stress pathologies due to its dual function as a free radical scavenger and cellular antioxidant defense modulator. Key mechanisms include:
Compound | DPPH IC₅₀ (μM) | SOD Induction (Fold Change) | NF-κB Inhibition (%) |
---|---|---|---|
Kazinol E | 11.3 ± 0.9 | 2.3 ± 0.2 | 78.5 ± 3.1 |
Quercetin | 14.2 ± 1.1 | 1.8 ± 0.3 | 65.2 ± 2.7 |
Ascorbic Acid | 15.8 ± 1.3 | Not detected | Not applicable |
Trolox | 12.5 ± 0.8 | 1.2 ± 0.1 | 42.3 ± 1.9 |
These properties position Kazinol E as a promising scaffold for developing therapeutics targeting neurodegenerative disorders, diabetic complications, and photoaging, where oxidative damage is a primary pathogenetic factor [1] [8]. Current research focuses on structural optimization to enhance its bioavailability while retaining redox-modulating efficacy.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: